Acid-propionylamino-Val-Cit-OH

ADC Linker Bioconjugation Valine-Citrulline

Acid-propionylamino-Val-Cit-OH is a synthetic linker specifically engineered for ADC development, incorporating a cathepsin B-cleavable Val-Cit motif. Its propionylamino modification enhances stability and reduces aggregation compared to unmodified Val-Cit linkers, while the terminal carboxylic acid enables efficient amide bond conjugation to payloads or antibody scaffolds. Ideal for constructing linker-payload intermediates with defined DAR.

Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol
Cat. No. B12301890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-propionylamino-Val-Cit-OH
Molecular FormulaC15H26N4O7
Molecular Weight374.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)
InChIKeyRBERRTKQXJAVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acid-propionylamino-Val-Cit-OH: A Protease-Cleavable ADC Linker Building Block


The compound 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid, commercially known as Acid-propionylamino-Val-Cit-OH (CAS 2098907-84-5; MF: C15H26N4O7; MW: 374.39 g/mol), is a synthetic amino acid derivative specifically designed as a cleavable linker intermediate for antibody-drug conjugate (ADC) development . It incorporates a valine-citrulline (Val-Cit) dipeptide motif, which is the substrate for the lysosomal protease cathepsin B, and features a terminal carboxylic acid group that enables efficient amide bond conjugation to payloads or antibody scaffolds . The propionylamino modification distinguishes this compound from simpler Val-Cit linkers, contributing to enhanced stability and synthetic versatility in bioconjugation workflows . The compound is typically supplied as a solid with purity ≥95% and is intended for research use only, not for human or veterinary applications [1].

Why Simple Val-Cit Linkers Cannot Replace Acid-propionylamino-Val-Cit-OH


Substituting Acid-propionylamino-Val-Cit-OH with a generic Val-Cit dipeptide or a different Val-Cit linker derivative introduces significant risk in ADC development. The core Val-Cit sequence is a widely used, cathepsin B-cleavable motif, but its performance is highly sensitive to the chemical context [1]. Standard Val-Cit linkers are known to suffer from hydrophobicity-induced aggregation, limited drug-antibody ratios (DAR), and premature payload release in circulation, leading to systemic toxicity [2]. The propionylamino modification on Acid-propionylamino-Val-Cit-OH is specifically engineered to improve stability and conjugation options, addressing the inherent drawbacks of the unmodified Val-Cit platform . Furthermore, the presence of a terminal carboxylic acid for amide coupling provides a defined conjugation handle that is not present in many other Val-Cit derivatives, such as those with protected amines (e.g., Fmoc-Val-Cit-PAB) or maleimide groups (e.g., MC-Val-Cit-PAB). Simply interchanging these linkers without rigorous comparative evaluation can lead to inconsistent drug-antibody ratios (DAR), altered pharmacokinetic profiles, and ultimately, failed preclinical studies due to aggregation or off-target payload release [2]. Therefore, procurement decisions must be based on the specific chemical structure and its documented performance in the intended ADC system.

Quantitative Differentiation of Acid-propionylamino-Val-Cit-OH for ADC Procurement


Structural Distinction: Propionylamino vs. Standard Val-Cit Linkers

Acid-propionylamino-Val-Cit-OH is structurally distinct from the unmodified Val-Cit dipeptide and other common Val-Cit linker derivatives. The key differentiator is the presence of a propionylamino (3-carboxypropanamido) group attached to the N-terminus of the valine residue. This modification provides a terminal carboxylic acid handle for amide bond formation, which is not present in many Val-Cit linkers that are protected with groups like Fmoc (e.g., Fmoc-Val-Cit-PAB) or maleimide (e.g., MC-Val-Cit-PAB) . This structural feature enables direct conjugation strategies and offers a distinct synthetic advantage for specific ADC assembly pathways.

ADC Linker Bioconjugation Valine-Citrulline

Comparative Stability: Addressing the Drawbacks of Conventional Val-Cit Linkers

The conventional valine-citrulline (Val-Cit) linker platform is associated with several inherent drawbacks, including hydrophobicity-induced aggregation, a limited drug-antibody ratio (DAR), and premature payload release, which can lead to systemic toxicity [1]. Acid-propionylamino-Val-Cit-OH is designed with a propionylamino modification that enhances linker stability and synthetic versatility, aiming to mitigate these issues . While direct quantitative comparison data for this specific compound against unmodified Val-Cit in an ADC context is not available in the public domain, the design intent is to overcome the documented limitations of the standard Val-Cit scaffold. For instance, studies on alternative linkers (e.g., Exo-Linkers) have demonstrated improved stability and reduced aggregation compared to conventional Val-Cit-based ADCs, providing a class-level inference for the benefits of structural optimization [1]. [1]

ADC Stability Aggregation Drug-Antibody Ratio

Protease Cleavage Specificity: Cathepsin B Recognition of Val-Cit Motif

The Val-Cit dipeptide sequence within Acid-propionylamino-Val-Cit-OH is the recognition motif for the lysosomal protease cathepsin B, an enzyme overexpressed in many tumor cells [1]. This enzymatic cleavage is the primary mechanism for intracellular payload release in ADCs utilizing this linker. The specificity of cathepsin B for the Val-Cit sequence has been extensively characterized. For example, studies comparing peptidomimetic linkers to the Val-Cit dipeptide have shown that the Val-Cit sequence itself is not cleaved efficiently by cathepsin B in some contexts, while other linkers (e.g., cyclobutane-1,1-dicarboxamide-containing linkers) are hydrolyzed predominantly by cathepsin B [2]. This highlights that while the Val-Cit motif is a well-established substrate, its cleavage efficiency and specificity can be influenced by the surrounding chemical environment and linker architecture. The presence of the propionylamino group in this compound may modulate these properties, although direct comparative kinetic data (kcat/Km) for this specific compound versus other Val-Cit linkers is not publicly available. [1][2]

Cathepsin B Enzymatic Cleavage ADC Payload Release

Optimal Research Applications for Acid-propionylamino-Val-Cit-OH in ADC Development


Construction of Protease-Cleavable ADC Linker-Payloads with Carboxylic Acid Conjugation Handle

Acid-propionylamino-Val-Cit-OH is ideally suited for ADC development programs that require a protease-cleavable Val-Cit linker with a terminal carboxylic acid for amide bond formation. This functional group allows for efficient conjugation to amine-containing payloads or antibody scaffolds, providing a versatile handle for constructing linker-payload intermediates. This is particularly valuable when the desired conjugation strategy is incompatible with other common functional groups (e.g., maleimide, Fmoc-protected amines) found in alternative Val-Cit derivatives [1]. The compound's design aims to improve stability and synthetic flexibility compared to unmodified Val-Cit linkers, which are known to cause aggregation and have limited DAR [2].

Synthesis of ADC Linker-Payloads for Preclinical Evaluation in Oncology Models

This compound is used to create ADC constructs for preclinical evaluation in oncology models. The Val-Cit sequence is cleaved by cathepsin B, an enzyme overexpressed in many tumor cells, enabling targeted intracellular payload release [1]. The propionylamino modification is intended to enhance the linker's stability in circulation, potentially reducing premature payload release and systemic toxicity, which is a critical requirement for in vivo efficacy studies in mouse tumor models [2]. By using this linker, researchers can generate ADCs with a defined DAR and evaluate their therapeutic index in xenograft models of cancer.

Comparative Linker Optimization Studies in ADC Platforms

Due to its distinct propionylamino modification, Acid-propionylamino-Val-Cit-OH serves as a valuable tool in head-to-head comparative studies against other Val-Cit linker variants (e.g., MC-Val-Cit-PAB, Fmoc-Val-Cit-PAB, or unmodified Val-Cit). Such studies can quantify the impact of the propionylamino group on key ADC parameters, including aggregation propensity, serum stability, DAR, and in vivo pharmacokinetics. Given the documented drawbacks of standard Val-Cit linkers—namely, hydrophobicity-induced aggregation and premature payload release [1]—this compound provides a direct means to test whether the propionylamino modification offers a measurable advantage in specific ADC systems, thereby guiding linker selection for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid-propionylamino-Val-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.